2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide
Description
2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide is a synthetic amide derivative characterized by a phenoxy core substituted with a 2-aminoethyl group at the para position and an N-cyclopropylacetamide moiety.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-7-10-1-5-12(6-2-10)17-9-13(16)15-11-3-4-11/h1-2,5-6,11H,3-4,7-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBSUMDCCOQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-66-0 | |
| Record name | 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the aminoethyl side chain, and the cyclopropylacetamide moiety. One common synthetic route involves the reaction of 4-(2-aminoethyl)phenol with cyclopropylacetyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain may mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The cyclopropylacetamide moiety may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Key Observations:
Aminoethyl vs. Methoxy/Cyano Groups: The aminoethyl group in the target compound may enhance hydrogen-bonding interactions compared to the methoxy (steric) or cyano (electron-withdrawing) substituents in analogs. This could influence binding affinity in enzyme-targeted applications, as seen in boronic acid derivatives with methoxyethyl groups exhibiting HDAC inhibition .
Commercial Availability and Research Feasibility
- The target compound is marketed by Santa Cruz Biotechnology (sc-340933) but faces stock limitations, with smaller quantities (50–500 mg) discontinued .
- Analogs like 2-[4-(1-aminoethyl)-2-methoxyphenoxy]-N-cyclopropylacetamide lack explicit supplier data, complicating comparative studies .
Biological Activity
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide can be summarized as follows:
- IUPAC Name: 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide
- Molecular Formula: C13H18N2O2
- Molecular Weight: 234.29 g/mol
This compound features a cyclopropyl group, an aminoethyl chain, and a phenoxy moiety, which contribute to its unique biological properties.
The biological activity of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may exert its effects through:
- Enzyme Inhibition: The compound could inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation: It may interact with receptors, influencing signal transduction pathways that regulate various physiological processes.
Biological Activity and Therapeutic Potential
Research has indicated several areas where 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide exhibits promising biological activity:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anticancer Properties: The compound has been explored for its potential anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects: Some studies have indicated that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide. Below is a summary of key findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed inhibition of tumor growth in xenograft models, suggesting potential as an anticancer agent. |
| Study 3 | Reported neuroprotective effects in vitro, indicating possible applications in neurodegenerative conditions. |
Case Study: Anticancer Activity
In a notable case study, researchers assessed the effects of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using 4-(2-aminoethyl)phenol and a cyclopropane-containing acetamide derivative). Critical parameters include temperature control (e.g., maintaining 60–80°C for substitution), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., K₂CO₃ for deprotonation). Post-reaction purification via column chromatography or recrystallization ensures high purity . Continuous flow reactors may enhance scalability and reduce by-product formation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .
- Storage : Store in airtight containers away from oxidizing agents and moisture .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., cyclopropyl and phenoxy moieties) .
- Infrared (IR) Spectroscopy : Confirms amine (-NH₂) and carbonyl (C=O) stretches .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can computational modeling be integrated into the synthesis optimization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like cyclopropane ring formation. Coupled with machine learning, experimental data (e.g., solvent polarity effects) can refine computational models to prioritize high-yield conditions (e.g., optimal pH or temperature ranges) . Automated workflows combining computational predictions and robotic synthesis platforms further accelerate optimization .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .
- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency discrepancies.
- Metabolite Profiling : LC-MS/MS can detect degradation products or metabolites that may interfere with bioactivity measurements .
- Cross-Validation : Replicate conflicting experiments under identical conditions (e.g., pH, temperature) to isolate variables .
Q. What advanced purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Separates closely related by-products using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
- Flash Chromatography : Optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) for bulk purification .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals for X-ray diffraction validation .
Q. How can reaction kinetics be studied to improve the scalability of this compound’s synthesis?
- Methodological Answer :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Rate Law Determination : Vary reactant concentrations (e.g., [phenol], [acetamide]) to establish rate equations and identify rate-limiting steps .
- Scale-Up Simulations : Computational fluid dynamics (CFD) models predict heat/mass transfer limitations in large-scale reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
